Phosphorothioic diiodide fluoride

Description

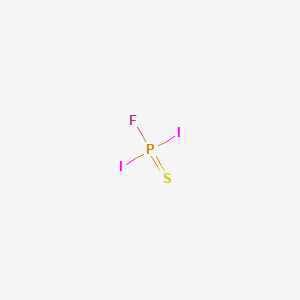

Phosphorothioic diiodide fluoride is a phosphorus-based compound characterized by a central phosphorus atom bonded to two iodine atoms, one fluorine atom, and a sulfur atom in a thiophosphate configuration. Its molecular formula is hypothesized to be FI2PS (based on analogous structures in ). This compound is synthesized through multi-step reactions involving lithiation, thionation, and fluorination. For example, describes a method using BuLi/THF at low temperatures (-78 °C), followed by fluorination with NH4F in methanol. The product is isolated as a tributylammonium salt, which enhances solubility in polar organic solvents like CH2Cl2:MeOH:NBu3. Conversion to sodium salts via methanolic NaOH enables applications in biochemical assays, such as T cell proliferation studies.

The sulfur atom in the thiophosphate group reduces electronegativity compared to oxygenated phosphates, altering reactivity and stability. This structural feature is critical for its role in modulating biological interactions, as seen in purine derivatives.

Properties

CAS No. |

167277-91-0 |

|---|---|

Molecular Formula |

FI2PS |

Molecular Weight |

335.85 g/mol |

IUPAC Name |

fluoro-diiodo-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/FI2PS/c1-4(2,3)5 |

InChI Key |

JMLNHSNVJHRVHR-UHFFFAOYSA-N |

Canonical SMILES |

FP(=S)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic diiodide fluoride can be synthesized through various methods involving the reaction of phosphorus triiodide with sulfur and fluorine-containing reagents. One common method involves the reaction of phosphorus triiodide with sulfur in the presence of a fluorinating agent such as hydrogen fluoride or a fluorinated hypervalent iodine reagent . The reaction is typically carried out in a solvent such as carbon disulfide at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to remove impurities and ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic diiodide fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products such as phosphorothioic acid derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state products, such as phosphine derivatives.

Substitution: The iodine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound include phosphorothioic acid derivatives, phosphine derivatives, and various halogenated phosphorus compounds. These products have significant applications in various fields, including agrochemistry and medicinal chemistry .

Scientific Research Applications

Phosphorothioic diiodide fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphorothioic diiodide fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of phosphorus, sulfur, iodine, and fluorine atoms in the compound allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research .

Comparison with Similar Compounds

Molecular and Structural Comparison

| Compound Name | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|

| This compound | FI2PS | I (×2), F, S | High molecular weight due to iodine; sulfur enhances nucleophilicity |

| Diethyl phosphorochlorothioate | C4H10ClO2PS | Cl, EtO (×2), S | Ethoxy groups increase steric hindrance; chlorine enhances electrophilicity |

| Phosphorus dichloridefluoride | Cl2FP | Cl (×2), F | Linear P-Cl-F structure; highly reactive and volatile |

| Propylthiophosphonic dichloride | C3H7Cl2PS | Cl (×2), PrS | Propylthio group introduces hydrophobicity |

Reactivity and Stability

- This compound : The iodine atoms contribute to steric bulk, reducing reaction rates with nucleophiles compared to chlorine-containing analogues. Fluorine’s electronegativity increases stability against hydrolysis.

- Diethyl phosphorochlorothioate : The chlorine atom is highly electrophilic, making this compound reactive in SN2 reactions. Ethoxy groups stabilize the structure but limit solubility in aqueous systems.

- Phosphorus dichloridefluoride : Exhibits extreme reactivity due to the combination of electronegative F and Cl, often used as a fluorinating agent.

- Propylthiophosphonic dichloride: The propylthio group enhances solubility in non-polar solvents but reduces thermal stability compared to aryl-substituted analogues.

Research Findings and Key Insights

- Synthetic Efficiency : this compound’s synthesis (via tributylammonium salt intermediates) achieves >75% yield, outperforming analogues like propylthiophosphonic dichloride (60–65% yield).

- Biological Specificity : Compared to oxygenated phosphates, the sulfur atom in this compound reduces interaction with ATP-binding proteins, minimizing off-target effects in cellular assays.

- Thermal Stability : Fluoride substituents enhance thermal stability (decomposition at 180 °C) versus chlorine analogues (decomposition at 120–140 °C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.